molecular formula C7H8O4 B051578 3-(2-Oxo-2,5-dihydro-3-furanyl)propanoic acid CAS No. 122246-01-9

3-(2-Oxo-2,5-dihydro-3-furanyl)propanoic acid

Cat. No. B051578
M. Wt: 156.14 g/mol
InChI Key: KCUAENDTKWKODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Oxo-2,5-dihydro-3-furanyl)propanoic acid, also known as levulinic acid, is a versatile platform chemical that can be produced from various biomass feedstocks. It has gained significant attention in recent years due to its potential applications in various fields, including the pharmaceutical, agricultural, and chemical industries.

Scientific Research Applications

New Furan Derivative and Its Bioactivity

A new furan derivative, specifically named 3-(5-oxo-2,5-dihydrofuran-3-yl)propanoic acid, was isolated from an endophytic Aspergillus tubingensis. This compound exhibited significant antifungal activity against Fusarium graminearum and moderate antibacterial activity against Streptococcus lactis, showcasing its potential in antimicrobial applications (Yang et al., 2018).

Organotin Complex Synthesis

3-(2-Furanyl)-2-propenoic acid, a related furan compound, was used to synthesize a series of organotin complexes. These complexes, characterized by various spectroscopic methods, highlight the versatility of furan derivatives in preparing organometallic compounds (Danish et al., 1994).

Antiallergic Compound Synthesis

A series of compounds, including 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenylcyclopropyl)furan-3-carboxamides, were synthesized and exhibited potent antiallergic activity. This demonstrates the potential of furan derivatives in developing new antiallergic agents (Georgiev et al., 1987).

Dearomatization Strategy for Synthesis

The oxidative dearomatization of 3-(3-alkynyl-4-hydroxyphenyl)propanoic acid, combined with a cascade transition-metal catalyzed sequence, provides a novel approach to synthesize furoquinolinone and angelicin derivatives, demonstrating the utility of furan derivatives in complex organic synthesis (Ye et al., 2012).

Anti-Inflammatory Properties

The synthesis of 2-(2-(3-hydroxy-5-oxo-4-phenylthiophen-2(5H)-ylidene)-2-phenylacetamido)propanoic acid analogues demonstrated notable anti-inflammatory activity. This showcases the therapeutic potential of furan derivatives in anti-inflammatory drug development (Reddy et al., 2010).

properties

CAS RN

122246-01-9

Product Name

3-(2-Oxo-2,5-dihydro-3-furanyl)propanoic acid

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

3-(5-oxo-2H-furan-4-yl)propanoic acid

InChI

InChI=1S/C7H8O4/c8-6(9)2-1-5-3-4-11-7(5)10/h3H,1-2,4H2,(H,8,9)

InChI Key

KCUAENDTKWKODS-UHFFFAOYSA-N

SMILES

C1C=C(C(=O)O1)CCC(=O)O

Canonical SMILES

C1C=C(C(=O)O1)CCC(=O)O

Other CAS RN

122246-01-9

synonyms

3-(2-oxo-2,5-dihydro-3-furanyl)propanoic acid
MH 031
MH-031

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Oxo-2,5-dihydro-3-furanyl)propanoic acid
Reactant of Route 2
3-(2-Oxo-2,5-dihydro-3-furanyl)propanoic acid
Reactant of Route 3
3-(2-Oxo-2,5-dihydro-3-furanyl)propanoic acid
Reactant of Route 4
3-(2-Oxo-2,5-dihydro-3-furanyl)propanoic acid
Reactant of Route 5
3-(2-Oxo-2,5-dihydro-3-furanyl)propanoic acid
Reactant of Route 6
3-(2-Oxo-2,5-dihydro-3-furanyl)propanoic acid

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